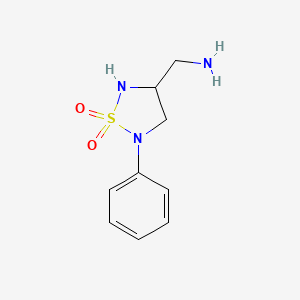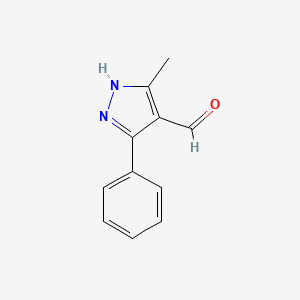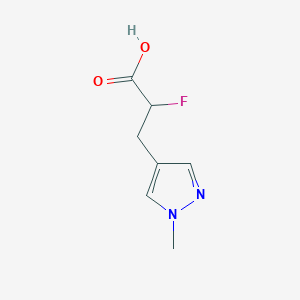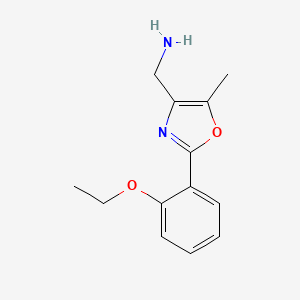![molecular formula C11H19NO2 B1471838 1,4-Dioxa-8-azadispiro[4.0.4(6).4(5)]tetradecane CAS No. 1528698-07-8](/img/structure/B1471838.png)
1,4-Dioxa-8-azadispiro[4.0.4(6).4(5)]tetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxa-8-azadispiro[4.0.4(6).4(5)]tetradecane, also known as DADT, is a synthetic molecule composed of a ring-shaped structure with four carbon atoms and four oxygen atoms. It has been studied for its potential applications in various scientific fields, such as organic chemistry, biochemistry, and pharmacology. DADT is a versatile compound and can be used as a reagent, catalyst, or ligand in various chemical reactions. It is also used as a substrate in enzyme-mediated reactions to produce specific products. In addition, DADT has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The research on related compounds such as tetramethyl-substituted dispiro-1,2,4,5-tetraoxanes and their structural analysis has shown significant interest in understanding their antimalarial activity and the influence of structural modifications on their biological efficacy. Studies have highlighted the correlations between the structural attributes of these compounds and their pharmacological profiles, suggesting that the steric hindrance around the tetraoxane ring could inhibit activation and prevent their intended biological effects. For example, the analysis of tetramethyl-substituted dispiro-1,2,4,5-tetraoxanes indicated that additional axial methyl groups might prevent activation by obstructing electron transfer from heme or other iron(II) species, which is crucial for their antiparasitic action (McCullough et al., 2000).
Pharmacological Applications
The design and synthesis of dispiro-1,2,4,5-tetraoxanes have been specifically targeted toward creating metabolically stable analogues with potential antimalarial activities. The research underscores the exploration of these compounds as a part of the effort to find new therapeutic agents that could offer better efficacy and stability compared to existing treatments. The studies have shown a range of activities, highlighting the importance of structural features in determining the biological outcomes of these compounds. For instance, some compounds have demonstrated potent antimalarial activity in in vitro assays against Plasmodium falciparum, indicating their potential as lead compounds for developing new antimalarial drugs (Vennerstrom et al., 2000).
Propriétés
IUPAC Name |
7,10-dioxa-3-azadispiro[4.0.46.45]tetradecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-4-11(13-7-8-14-11)10(3-1)5-6-12-9-10/h12H,1-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTMRISFVGEPEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C3(C1)CCNC3)OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxa-8-azadispiro[4.0.4(6).4(5)]tetradecane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1471756.png)





![2-Methyl-5-[2-(pyrrolidin-1-yl)ethoxy]benzoic acid](/img/structure/B1471766.png)


![1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1471770.png)


![3-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline](/img/structure/B1471776.png)
